2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Mechanism of Action
Target of Action
The primary target of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is the excitatory amino acid transporter subtype 3 (EAAT3) . EAAT3 plays a crucial role in the reuptake of glutamate, a major excitatory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound interacts with EAAT3, inhibiting its function . This compound has shown a >20-fold preference for inhibition of EAAT3 over other EAAT subtypes . The specific interaction between the compound and its target results in changes in the transport of glutamate, thereby affecting glutamatergic transmission .
Biochemical Pathways
The inhibition of EAAT3 by this compound affects the glutamatergic system . This system is implicated in numerous neurological and psychiatric disorders. By inhibiting EAAT3, the compound modulates the reuptake of glutamate, thereby affecting the overall glutamatergic transmission .
Result of Action
The inhibition of EAAT3 by this compound can lead to changes in glutamatergic transmission . This can potentially modulate the physiological and pathophysiological processes governed by the glutamatergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with o-tolylglyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly processes. These methods may include catalyst-free reactions, green solvents, and operationally simple procedures that avoid tedious purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)imidazo[1,2-a]pyridin-3-amine: Similar in structure but with a different position of the methyl group.
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: Contains a methylsulfonyl group instead of a tolyl group.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLUNAZDXGCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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